Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. For this compound, the specific reactants would include 3-methoxybenzaldehyde, ethyl cyanoacetate, and elemental sulfur .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(2-methoxyphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(3-hydroxyphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its biological activity and make it a valuable compound for drug development .
Properties
IUPAC Name |
ethyl 2-amino-4-(3-methoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-5-4-6-10(7-9)17-2/h4-8H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRZGBOFFNEAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.